molecular formula C10H13N3O2 B1290700 5-Amino-N,N'-dimethylisophthalamide CAS No. 41616-02-8

5-Amino-N,N'-dimethylisophthalamide

Cat. No. B1290700
CAS RN: 41616-02-8
M. Wt: 207.23 g/mol
InChI Key: OUAGKUUKYRRPLE-UHFFFAOYSA-N
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Description

5-Amino-N,N'-dimethylisophthalamide is a derivative of isophthalic acid, which is a benzene dicarboxylic acid with two methyl groups and an amino group attached to the benzene ring. The presence of the amino group makes it a potential candidate for various chemical reactions and applications, including the synthesis of antimicrobial agents.

Synthesis Analysis

The synthesis of related compounds, such as 5-[(alkyl or arylamino)methylene]barbituric acids, has been facilitated by the use of N,N-dimethylformamide, which promotes the reaction of alkyl or arylisocyanides with barbituric acid derivatives. This reaction occurs at room temperature and yields products that are sufficiently pure to be used without further purification, providing an efficient method for the synthesis of aminomethylenebarbituric acids .

Molecular Structure Analysis

Although the molecular structure of 5-Amino-N,N'-dimethylisophthalamide is not directly discussed, related compounds have had their geometric structures established by DFT calculations at the BP86-D3/def2-SVP level of theory. These calculations are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates, has been explored through their sulfonylation with p-toluenesulfonyl chloride and p-acetamidobenzenesulfonyl chloride. This reaction leads to the formation of sulfonylated derivatives, which are previously unknown and possess potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates were characterized by determining their acid-base properties, specifically the pKa and pKBH+ values. These values are essential for optimizing the conditions for further chemical reactions, such as sulfonylation. The composition and structure of the products were confirmed using various spectroscopic methods, including IR, UV, and 1H NMR spectroscopy, as well as mass spectrometry .

properties

IUPAC Name

5-amino-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)6-3-7(10(15)13-2)5-8(11)4-6/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGKUUKYRRPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629244
Record name 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N,N'-dimethylisophthalamide

CAS RN

41616-02-8
Record name 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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